molecular formula C11H13FN2 B1304770 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine CAS No. 343-93-1

1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No. B1304770
Key on ui cas rn: 343-93-1
M. Wt: 192.23 g/mol
InChI Key: PAAOUYLDLVHKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157488B2

Procedure details

Combine KCN (50.8 g, 0.78 mol), 3-(N,N-dimethylaminomethyl)-6-fluoroindole (100 g, 0.52 mol), DMF (400 mL) and water (200 mL). Heat to reflux. Evolution of gas begins at about 70° C. Maintain the reflux for 4 hours. Cool the reaction mixture to room temperature, dilute with water and toluene and stir for 10 minutes. Decant the organic layer and wash successively with of saturated aqueous sodium bicarbonate and of 2M aqueous hydrochloric acid. Concentrate to dryness the organic layer to give 2-(6-fluoro-1H-indol-3-yl)acetonitrile.
Name
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].CN([CH2:7][C:8]1[C:16]2[C:11](=[CH:12][C:13]([F:17])=[CH:14][CH:15]=2)[NH:10][CH:9]=1)C.[CH3:18][N:19](C=O)C>O.C1(C)C=CC=CC=1>[F:17][C:13]1[CH:12]=[C:11]2[C:16]([C:8]([CH2:7][C:18]#[N:19])=[CH:9][NH:10]2)=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50.8 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CN(C)CC1=CNC2=CC(=CC=C12)F
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
CUSTOM
Type
CUSTOM
Details
begins at about 70° C
TEMPERATURE
Type
TEMPERATURE
Details
Maintain the
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Decant the organic layer
WASH
Type
WASH
Details
wash successively with of saturated aqueous sodium bicarbonate and of 2M aqueous hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to dryness the organic layer

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=C2C(=CNC2=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.